

In Vitro Genotoxicity of Demeton-O: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demeton-O

Cat. No.: B165995

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of publicly available in vitro genotoxicity data for Demeton pertains to the technical mixture of **Demeton-O** and Demeton-S isomers. Specific data solely on the **Demeton-O** isomer is limited. This guide summarizes the available information for the Demeton mixture, which provides valuable insights into the potential genotoxicity of its components.

Executive Summary

Demeton, a systemic organophosphate insecticide, has been shown to exhibit genotoxic potential in a battery of in vitro assays.^[1] This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on Demeton, with a focus on key assays including the bacterial reverse mutation assay (Ames test) and the unscheduled DNA synthesis (UDS) assay. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the genotoxic profile of this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro genotoxicity studies on the Demeton mixture.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Demeton

Tester Strain	Metabolic Activation (S9)	Dose Range Tested (μg/plate)	Result	Fold Increase over Control (at highest effective dose)
Salmonella typhimurium TA1535	Without	1 - 1000	Positive	>10
Salmonella typhimurium TA1535	With	1 - 1000	Positive	>10
Salmonella typhimurium TA100	Without	1 - 1000	Positive	>2
Salmonella typhimurium TA100	With	1 - 1000	Positive	>2
Salmonella typhimurium TA1537	Without	1 - 1000	Negative	-
Salmonella typhimurium TA1537	With	1 - 1000	Negative	-
Salmonella typhimurium TA1538	Without	1 - 1000	Negative	-
Salmonella typhimurium TA1538	With	1 - 1000	Negative	-
Salmonella typhimurium TA98	Without	1 - 1000	Negative	-

Salmonella typhimurium TA98	With	1 - 1000	Negative	-
Escherichia coli WP2 uvrA	Without	1 - 1000	Positive	>2
Escherichia coli WP2 uvrA	With	1 - 1000	Positive	>2

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of Eighteen Pesticides.[\[1\]](#)

Table 2: Unscheduled DNA Synthesis (UDS) Assay in Human Fibroblasts (WI-38 cells) with Demeton

Metabolic Activation (S9)	Concentration Range Tested (µg/mL)	Result	Net Grains per Nucleus (at highest effective dose)
Without	0.1 - 10	Positive	>5
With	0.1 - 10	Positive	>5

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of Eighteen Pesticides.[\[1\]](#)

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of Demeton to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli*.

Methodology:

- **Tester Strains:** *S. typhimurium* strains TA1535, TA100, TA1537, TA1538, and TA98, and *E. coli* strain WP2 uvrA were used.
- **Metabolic Activation:** The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
- **Plate Incorporation Method:**
 - 0.1 mL of an overnight bacterial culture was mixed with 2 mL of molten top agar.
 - The test substance (Demeton, dissolved in a suitable solvent) at various concentrations was added to the mixture.
 - For assays with metabolic activation, 0.5 mL of the S9 mix was also added.
 - The resulting mixture was poured onto the surface of a minimal glucose agar plate.
- **Incubation:** The plates were incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies on each plate was counted. A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the spontaneous reversion rate.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To assess the ability of Demeton to induce DNA repair, measured as unscheduled DNA synthesis, in non-dividing human fibroblast cells.

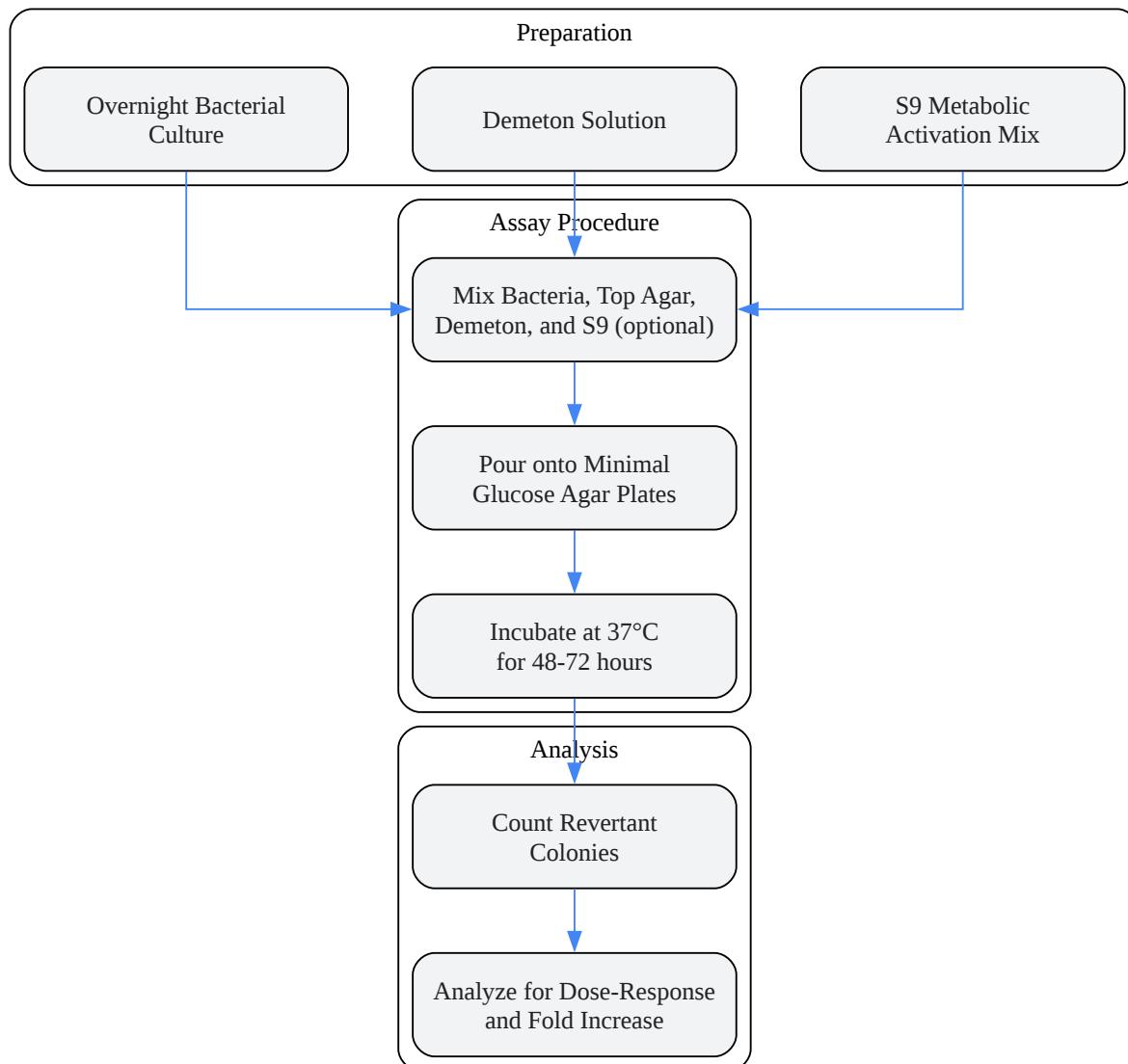
Methodology:

- **Cell Line:** Human embryonic lung fibroblasts (WI-38 cells) were used.
- **Cell Culture:** Cells were grown to confluence to ensure they were in a non-replicative state.
- **Treatment:** Confluent cell cultures were treated with various concentrations of Demeton in the presence and absence of an S9 metabolic activation system. The treatment medium also contained ^3H -thymidine.

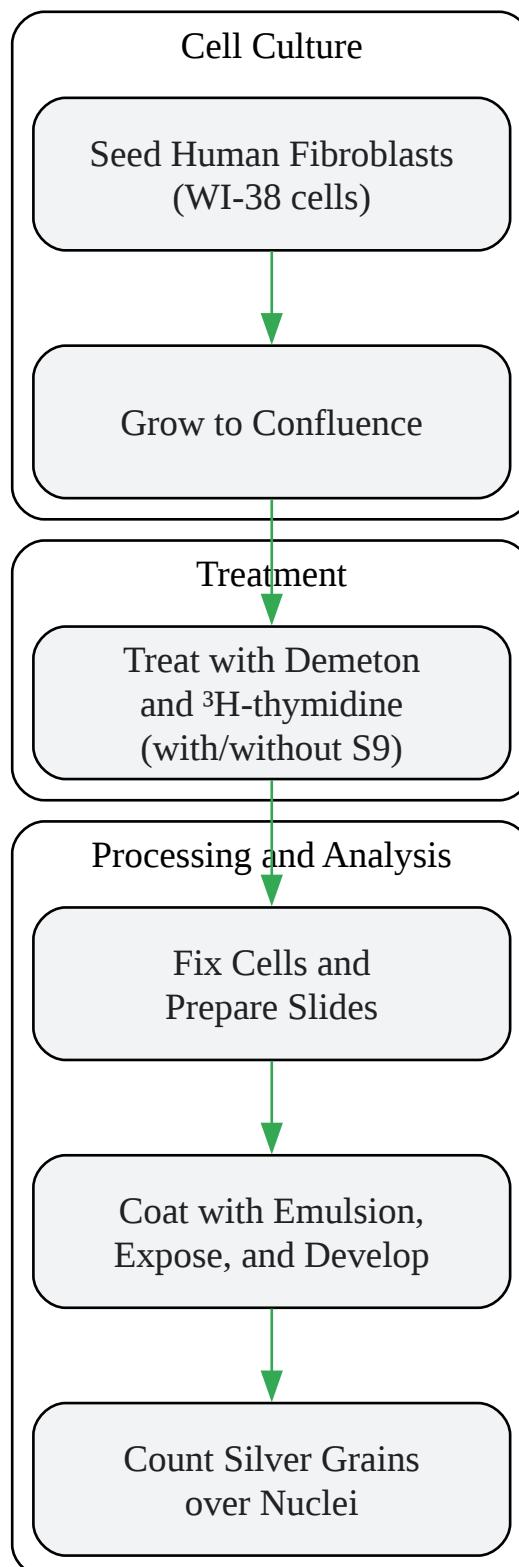
- Incubation: The cells were incubated with the test substance and ^{3}H -thymidine for a defined period to allow for DNA damage and subsequent repair.
- Autoradiography:
 - After incubation, the cells were fixed, and slides were prepared.
 - The slides were coated with a nuclear track emulsion and exposed in the dark.
 - The emulsion was developed, and the cells were stained.
- Scoring: The amount of UDS was quantified by counting the number of silver grains over the nuclei of non-S-phase cells using a microscope. A significant increase in the net number of grains per nucleus in treated cells compared to control cells indicated a positive result.

Visualizations

Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for the Ames Test.



[Click to download full resolution via product page](#)

Caption: Workflow for the Unscheduled DNA Synthesis (UDS) Assay.

Signaling Pathway

Information on specific signaling pathways activated by **Demeton-O** leading to genotoxicity is not well-documented in the available literature. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase. Genotoxicity may occur through secondary mechanisms such as oxidative stress, but a detailed signaling cascade for **Demeton-O** has not been elucidated.

Conclusion

The available in vitro data on the Demeton mixture strongly indicates a genotoxic potential. Positive results in the Ames test suggest that Demeton can induce point mutations in bacteria, both with and without metabolic activation. Furthermore, the positive result in the unscheduled DNA synthesis assay in human fibroblasts indicates that Demeton can cause DNA damage that elicits a DNA repair response in mammalian cells. While these studies were conducted on a mixture of **Demeton-O** and Demeton-S, the findings are crucial for the overall safety assessment of **Demeton-O**. Further studies on the isolated **Demeton-O** isomer would be necessary to definitively characterize its specific genotoxic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [In Vitro Genotoxicity of Demeton-O: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165995#in-vitro-genotoxicity-studies-of-demeton-o>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com